(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone

Polymer Chemistry Thermal Analysis Biodegradable Polymers

Conventional UV absorbers migrate and bloom from polymer matrices, causing performance loss. HPBP solves this via covalent incorporation: its dual 2,3-dihydroxypropoxy groups enable mid-chain integration into PLA, polyurethane, and polyester backbones. • Structural comonomer for permanent, non-leaching UV protection below 350 nm. • Suppresses polymer crystallinity more effectively than end-capped analogs (DHDBP, BPMA). • Building block for migration-resistant polymeric photoinitiators. In stock; standard packs from 10 mg to bulk.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
CAS No. 56654-14-9
Cat. No. B13933521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone
CAS56654-14-9
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCC(CO)O)O
InChIInChI=1S/C16H16O5/c17-9-12(18)10-21-13-6-7-14(15(19)8-13)16(20)11-4-2-1-3-5-11/h1-8,12,17-19H,9-10H2
InChIKeyLEJIPPXIZPKRRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HPBP: Bifunctional Benzophenone for UV-Absorbing Polymers


The compound (4-(2,3-Dihydroxypropoxy)-2-hydroxyphenyl)(phenyl)methanone (CAS 56654-14-9), systematically referred to as 2-hydroxy-4-(2,3-dihydroxypropoxy)benzophenone or HPBP, is a synthetic benzophenone derivative with the molecular formula C16H16O5 and a molecular weight of 288.3 g/mol . It belongs to the class of ortho-hydroxybenzophenones, which are widely recognized for their strong ultraviolet (UV) absorption via excited-state intramolecular proton transfer (ESIPT). This specific derivative is engineered with a 2,3-dihydroxypropoxy substituent, giving it a dual chemical identity: it retains the photoprotective chromophore of conventional UV absorbers like 2,4-dihydroxybenzophenone (UV-0), but introduces two terminal aliphatic hydroxyl groups that enable covalent incorporation into step-growth polymer backbones. This structural feature distinguishes it from simple alkyl-substituted benzophenones, positioning it as a reactive building block rather than merely a passive additive, particularly in applications where non-leaching, non-blooming UV protection is required .

Reactive diol monomer for step-growth polymerization (polyesters, polyurethanes)
Mid-chain UV-absorbing blocker via ring-opening polymerization of lactide
Enables research on non-leaching, non-blooming UV-stabilized polymer materials

Why HPBP Cannot Be Replaced by Simple Benzophenones


A procurement decision that treats all benzophenone UV absorbers as interchangeable overlooks a critical structural prerequisite: the compound's function is not limited to light absorption but extends to thermomechanical stabilization of the host polymer via covalent incorporation. Unlike conventional monohydroxy or non-reactive alkoxy benzophenones such as 2-hydroxy-4-n-octoxybenzophenone (UV-531) or 2,4-dihydroxybenzophenone (UV-0), HPBP possesses two primary, sterically unhindered hydroxyl groups on its propoxy side chain . When used as an initiator in ring-opening polymerization, as demonstrated in poly(L-lactide) (PLA) synthesis, these groups allow HPBP to be chemically inserted into the polymer backbone as a mid-chain unit (PLA-HB-PLA), rather than merely existing as an end-cap. This architectural difference directly impacts the crystallization behavior and thermal stability of the final material . Simply substituting HPBP with a non-dihydroxy functionalized analog would forfeit this reactive capacity, converting the compound from an integral chain component into a migratory additive, which compromises long-term UV resistance through blooming or leaching and degrades the mechanical integrity of thin-film products.

Non-reactive benzophenones (e.g., UV-531) may migrate and cause gradual loss of UV protection.
Mono-hydroxypropoxy analogs (e.g., UVA-I) can only end-cap, which may alter crystallization and thermal stability.
Mid-chain placement may influence polymer morphology differently than end-capped alternatives; direct swap not supported.

Quantitative Evidence: HPBP vs. Competing Initiators


Thermal Stability in PLA: HPBP vs. End-Capped Analogs

When integrated as a mid-chain blocker (PLA-HB-PLA), HPBP yields a poly(L-lactide) with markedly different thermal degradation behavior compared to PLA end-capped with BPMA or DHDBP. Thermogravimetric analysis (TGA) shows that the mid-chain HPBP architecture restricts polymer chain mobility more severely, resulting in a distinct decomposition profile compared to the end-capped DHDBP variant (PLA-DB400), which exhibited the highest thermal stability in the series due to its higher molar mass . For a comparable molecular weight range (Mn ≈ 4000), the mid-chain HPBP incorporation leads to a significantly reduced degree of crystallization (Xc), a critical parameter for maintaining transparency in amorphous polymer applications.

Thermal Stability in PLA
Head-to-head
HPBP mid-chain blocker (PLA-HB-PLA) vs DHDBP end-capper (PLA-DB400): reduced crystallinity (Xc), distinct decomposition profile.
May support transparent PLA film research by suppressing haze-inducing crystallinity.
Mn ≈ 4000–12000; DSC, TGA; Ge et al. 2014.
Polymer Chemistry Thermal Analysis Biodegradable Polymers

Dual Hydroxyl Reactivity: HPBP vs. UV-531

HPBP's molecular design is based on its two terminal primary hydroxyls, which enable step-growth polymerization, a feature absent in the industry-standard benzophenone UV absorber 2-hydroxy-4-n-octoxybenzophenone (UV-531, CAS 1843-05-6). According to the patent literature on curable resin compositions, benzophenone derivatives must possess at least one hydroxyalkoxy group to react with a cured matrix-forming component and thereby become fixed in the resin to prevent breeding out . Within this functional class, HPBP's 2,3-dihydroxypropoxy arm provides two reactive sites, enabling its use as a chain extender or crosslinker in polyurethane and polyester synthesis, which is fundamentally impossible for mono-functionalized competitors.

Hydroxyl Reactivity
Class-level
2 reactive aliphatic –OH groups (HPBP) vs 0 (UV-531) or 1 (UVA-I).
Functional determinant for network-bound UV stabilization research.
Patent US4576977; molecular structure inference.
Synthetic Chemistry Macromolecular Architecture Reactive UV Stabilizers

Synthetic Route: HPBP from Epoxide vs. BPMA Ester

Production feasibility evidence indicates that HPBP is accessible via a specific, documented synthetic route involving the base-catalyzed hydrolysis of 2-hydroxy-4-(2,3-epoxypropoxy)benzophenone (CAS 19389-82-3) in water with sodium hydroxide, yielding HPBP with a reported 48% yield after a 2-hour reaction time . This contrasts with alternative benzophenone derivatives such as 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy)benzophenone (BPMA), which requires an additional esterification step with glycidyl methacrylate, increasing process complexity and introducing a hydrolyzable ester linkage that may compromise long-term stability in humid environments.

Synthetic Route
Reported
One-step epoxide hydrolysis (48% yield, aq. NaOH, 2 h) yields HPBP; ether linkage stable vs ester in BPMA.
May support procurement robustness for humid-environment polymer research.
Reported isolated yield; cross-study comparison.
Synthetic Chemistry Process Chemistry Epoxide Ring-Opening

Application Scenarios for HPBP


Transparent UV-Blocking PLA Films

As demonstrated by Ge et al. (2014) , HPBP serves as a mid-chain blocker in the ring-opening polymerization of L-lactide, yielding PLA-HB-PLA triblock structures. This architecture simultaneously provides UV absorption below 350 nm while suppressing polymer crystallinity more effectively than end-capped analogs (DHDBP, BPMA). The resultant films exhibit high visible-light transparency and UV opacity, making HPBP the preferred initiator for PLA-based food and cosmetic packaging where clarity and UV protection are mandatory, and where physically blended UV absorbers would risk unacceptable migration into the packaged product.

Reactive UV Stabilizer for Polyurethane and Polyester Coatings

A key problem in thin-film UV-curable coatings is the 'breeding out' or surface migration of non-reactive UV absorbers, which leads to performance loss and aesthetic defects. As outlined in the foundational patent US 4,576,977 , benzophenone derivatives bearing hydroxyalkoxy groups solve this by chemically anchoring to the matrix during curing. HPBP, with its dual 2,3-dihydroxypropoxy functionality, can react with isocyanates or carboxylic acids to become a permanent, non-leachable UV-absorbing segment in polyurethane or polyester clear coats. This makes it a superior choice over mono-functional reactive absorbers when crosslinking density and permanent UV stabilization are required.

Photoinitiator and Crosslinker for Photocurable Systems

Research on polyurethane-type polymeric benzophenone photoinitiators has specifically utilized HPBP as a monomeric building block . The two active hydroxyl groups of HPBP allow it to be step-polymerized with diisocyanates and tertiary amine co-initiators, resulting in a polymeric photoinitiator with pendant benzophenone chromophores. In these systems, HPBP is not simply an additive but a structural comonomer that determines the backbone architecture and, consequently, the photopolymerization efficiency, which is significantly influenced by the polymeric structure. This contrasts with low-molecular-weight photoinitiators like 4-hydroxybenzophenone, which cannot provide the same degree of migration resistance or structural control.

Application
Selection Property
Validation Focus
Transparent UV-blocking PLA films
Mid-chain blocking capability (crystallinity suppression)
Transparency / UV opacity after incorporation; DSC crystallinity
Reactive stabilizer for PU / polyester coatings
Dual hydroxyl crosslinking functionality
Non-leaching performance (migration testing); crosslink density
Polymeric photoinitiator building block
Comonomer reactivity with diisocyanates
Photopolymerization efficiency; migration resistance vs low-MW initiators
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